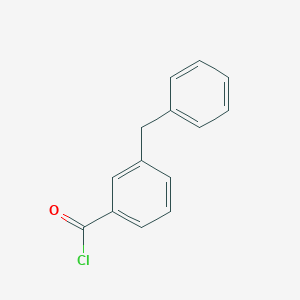
3-Benzylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylbenzoyl chloride is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzoyl chloride, featuring a benzyl group attached to the benzoyl moiety. This compound is a colorless to pale yellow liquid with a pungent odor, commonly used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Benzylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzyl chloride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzylbenzoyl compounds. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of benzyl alcohol derivatives.
Substitution: This compound readily undergoes nucleophilic substitution reactions. Common reagents include amines and alcohols, which replace the chloride group to form amides and esters, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides and esters.
Applications De Recherche Scientifique
3-Benzylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the derivatization of biological molecules for analytical purposes, enhancing the detection and quantification of small molecules in biological samples.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: this compound is utilized in the production of polymers, resins, and specialty chemicals, contributing to the development of advanced materials.
Mécanisme D'action
The mechanism of action of 3-benzylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, forming stable amide and ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the benzoyl group, which activates the carbonyl carbon towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: A simpler analog without the benzyl group, used in similar acylation reactions.
Benzyl Chloride: Lacks the acyl chloride functionality, primarily used in alkylation reactions.
3-Benzoylbenzoic Acid: An oxidized form of 3-benzylbenzoyl chloride, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of both benzyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical transformations compared to its simpler analogs.
Propriétés
Numéro CAS |
74939-76-7 |
|---|---|
Formule moléculaire |
C14H11ClO |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
3-benzylbenzoyl chloride |
InChI |
InChI=1S/C14H11ClO/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Clé InChI |
XUNSPTIBPYEBNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


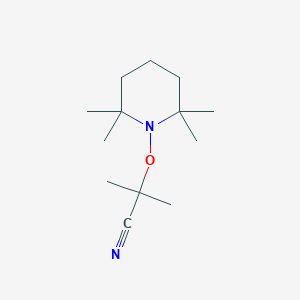
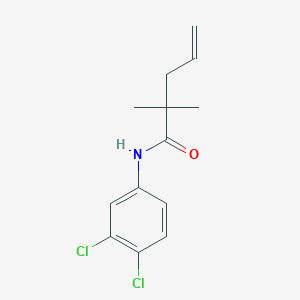
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
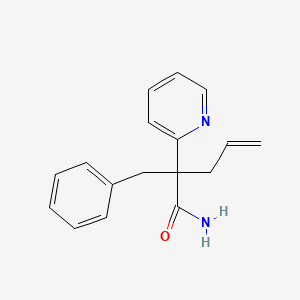
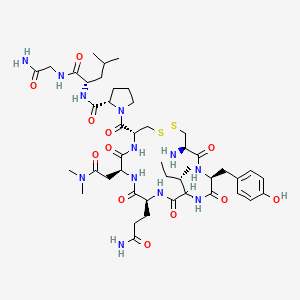
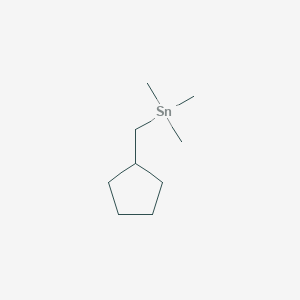
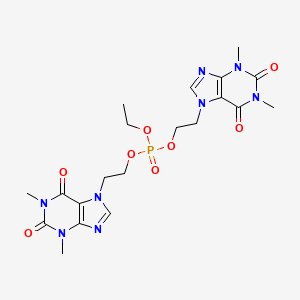
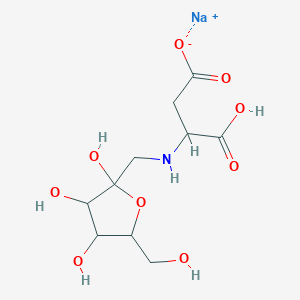
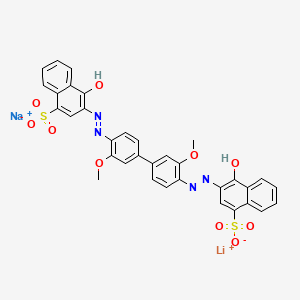
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)

